2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-methoxybenzaldehyde with trifluoromethoxy reagents under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy and trifluoromethoxy groups under basic or acidic conditions.
Major Products
Oxidation: 2-Methoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of trifluoromethoxy.
4-Methoxybenzaldehyde: Lacks the trifluoromethoxy group.
Uniqueness
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Biological Activity
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethoxy group, which is known to enhance biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇F₃O₃. Its structure includes a methoxy group and a trifluoromethoxy group attached to a benzaldehyde moiety, which contributes to its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antiproliferative properties against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit kinases involved in cancer progression, suggesting that this compound may also act through this mechanism .
Antimicrobial Activity
In a study focused on developing new antitubercular agents, this compound was part of a combinatorial library tested against Mycobacterium tuberculosis. The results indicated significant inhibitory effects, making it a candidate for further development as an antitubercular drug .
Antitumor Activity
A series of derivatives based on the structure of this compound were synthesized and evaluated for anticancer activities. The findings are summarized in Table 1:
Compound | Cell Line | IC50 (µM) | Reference Drug |
---|---|---|---|
6b | HepG2 | 6.83 | Doxorubicin |
6b | MCF-7 | 3.64 | Doxorubicin |
6b | MDA-MB-231 | 2.14 | Sunitinib |
6b | HeLa | 5.18 | Doxorubicin |
The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Studies have indicated that similar compounds can inhibit key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation and survival .
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells has been observed, suggesting a potential pathway for its anticancer effects .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the benzaldehyde structure. These studies demonstrated that modifications to the trifluoromethoxy group significantly influenced both the potency and selectivity against various cancer cell lines.
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKHGICKRDRLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395553 | |
Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-13-6 | |
Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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